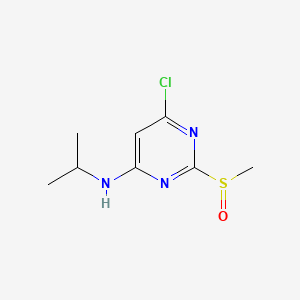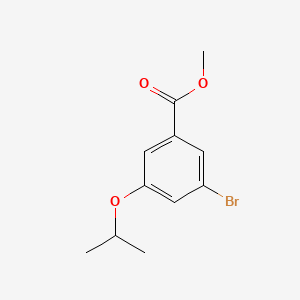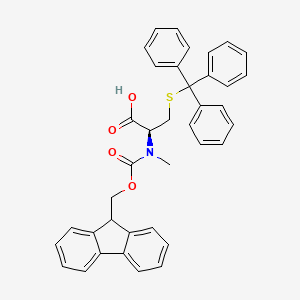
Fmoc-N-Me-D-Cys(Trt)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-N-Me-D-Cys(Trt)-OH is a peptide derivative used in the synthesis of peptides, proteins, and other molecules. It is a modified form of cysteine, which is a sulfur-containing amino acid found in proteins. Fmoc-N-Me-D-Cys(Trt)-OH is a derivative of cysteine that has been modified to make it more stable and more suitable for use in synthetic biology. It has been used in a variety of scientific research applications, including protein engineering, gene therapy, and drug discovery.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway of Fmoc-N-Me-D-Cys(Trt)-OH involves the protection of the cysteine thiol group and the N-methyl group, followed by Fmoc protection of the amino group. The Trt group is used as a protecting group for the cysteine side chain. The deprotection of the Fmoc group and the final deprotection of the Trt and N-methyl groups yield the desired compound.
Starting Materials
N-methyl-D-cysteine, Trityl chloride, Diisopropylethylamine (DIPEA), Fmoc-Cl, Hydrogen chloride (HCl), Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH), Triisopropylsilane (TIPS), Tetrabutylammonium fluoride (TBAF)
Reaction
Protection of N-methyl group with trityl chloride in the presence of DIPEA in DCM, Protection of cysteine thiol group with TIPS in DMF, Fmoc protection of amino group with Fmoc-Cl and DIPEA in DMF, Deprotection of Fmoc group with 20% piperidine in DMF, Deprotection of trityl group with 1% HCl in MeOH, Deprotection of N-methyl group with TBAF in DMF
科学的研究の応用
Fmoc-N-Me-D-Cys(Trt)-OH has been used in a variety of scientific research applications, including protein engineering, gene therapy, and drug discovery. In protein engineering, Fmoc-N-Me-D-Cys(Trt)-OH can be used to modify proteins to increase their stability, solubility, and activity. In gene therapy, Fmoc-N-Me-D-Cys(Trt)-OH can be used to deliver gene-editing tools to target cells. In drug discovery, Fmoc-N-Me-D-Cys(Trt)-OH can be used to create novel peptides with potential therapeutic benefits.
作用機序
Fmoc-N-Me-D-Cys(Trt)-OH acts as a stabilizing agent in the synthesis of peptides, proteins, and other molecules. It can also be used to modify proteins to increase their stability, solubility, and activity. In addition, Fmoc-N-Me-D-Cys(Trt)-OH can be used to deliver gene-editing tools to target cells, and it can be used to create novel peptides with potential therapeutic benefits.
生化学的および生理学的効果
Fmoc-N-Me-D-Cys(Trt)-OH has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the stability, solubility, and activity of proteins, and it can be used to deliver gene-editing tools to target cells. In addition, Fmoc-N-Me-D-Cys(Trt)-OH has been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
The use of Fmoc-N-Me-D-Cys(Trt)-OH in lab experiments has several advantages. It is a highly stable and specific reagent, and it can be used to modify proteins to increase their stability, solubility, and activity. In addition, Fmoc-N-Me-D-Cys(Trt)-OH can be used to deliver gene-editing tools to target cells, and it can be used to create novel peptides with potential therapeutic benefits. However, there are some limitations to the use of Fmoc-N-Me-D-Cys(Trt)-OH in lab experiments. It is expensive, and it can be difficult to work with due to its high reactivity.
将来の方向性
There are several potential future directions for the use of Fmoc-N-Me-D-Cys(Trt)-OH. It could be used to create novel peptides and proteins with improved stability, solubility, and activity. In addition, it could be used to deliver gene-editing tools to target cells more efficiently and effectively. Furthermore, it could be used to create novel drugs with improved therapeutic benefits. Finally, it could be used to create novel materials for use in biomedical applications.
特性
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKOPMQMPUNRGI-PGUFJCEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-Me-D-Cys(Trt)-OH | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[(1R)-2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B594623.png)
![4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B594625.png)
![5,7-dichloro-1H-benzo[d]imidazol-6-amine](/img/structure/B594626.png)
![2-[Acetyl(methyl)amino]-N-(2,5-difluorophenyl)-2-phenylacetamide](/img/structure/B594627.png)
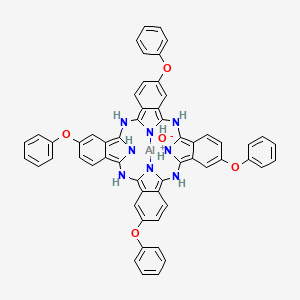
![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B594630.png)

![tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B594634.png)
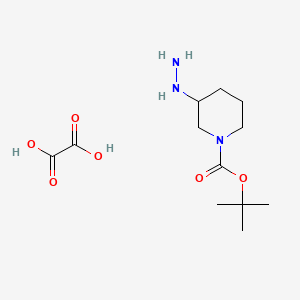
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(1-piperidinyl)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B594640.png)
